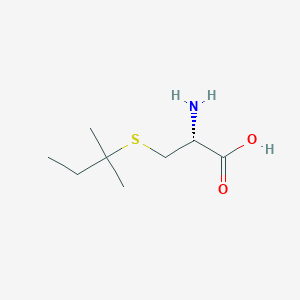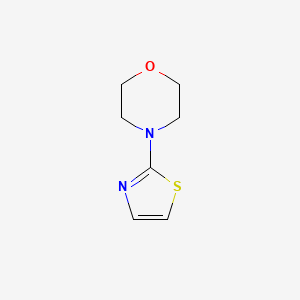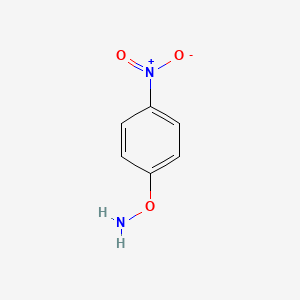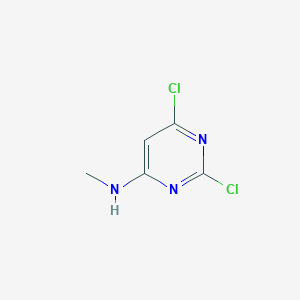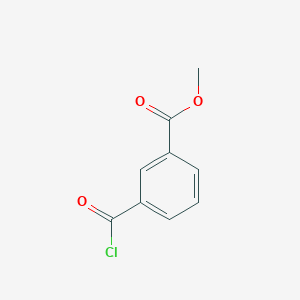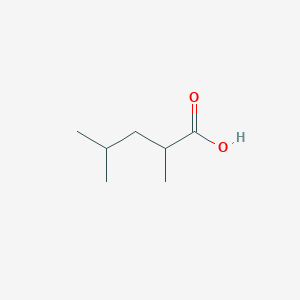
4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Descripción general
Descripción
“4,6-Dichloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the empirical formula C5HCl2F3N2 . It has a molecular weight of 216.98 . It is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “4,6-Dichloro-2-(trifluoromethyl)pyrimidine” were not found in the search results, it is known that dichloropyrimidines are used in the synthesis of N-substituted azacalix pyrimidines .Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(trifluoromethyl)pyrimidine” can be represented by the SMILES stringFC(F)(F)c1nc(Cl)cc(Cl)n1 . This indicates that the molecule consists of a pyrimidine ring with two chlorine atoms and a trifluoromethyl group attached. Physical And Chemical Properties Analysis
“4,6-Dichloro-2-(trifluoromethyl)pyrimidine” is a liquid with a refractive index of 1.468 and a density of 1.585 g/mL at 25 °C . It is clear and colorless to yellow in appearance .Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the desired end product.
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of N-Substituted Azacalix Pyrimidines
- Application Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application: It is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
3. Synthesis of Biarylpyrimidines
- Application Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
4. Synthesis of Trifluoromethylpyridines
- Application Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The synthesis involves various chemical reactions . The specific methods and procedures would depend on the desired end product.
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
5. Synthesis of FDA-Approved Drugs
- Application Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is used in the synthesis of FDA-approved drugs .
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
6. Synthesis of Disubstituted Pyrimidines
- Application Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
4. Synthesis of Trifluoromethylpyridines
- Application Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The synthesis involves various chemical reactions . The specific methods and procedures would depend on the desired end product.
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
5. Synthesis of FDA-Approved Drugs
- Application Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is used in the synthesis of FDA-approved drugs .
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
6. Synthesis of Disubstituted Pyrimidines
Safety And Hazards
“4,6-Dichloro-2-(trifluoromethyl)pyrimidine” is classified as Acute Tox. 3 Oral - Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard . It is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Propiedades
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVAJQVYBRTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577249 | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
CAS RN |
705-24-8 | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-trifluoromethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



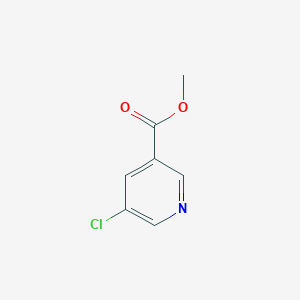
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)

